5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
Description
5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine moiety fused with a thiophene ring, and it is substituted with a chlorine atom and a carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJJOZBRIGOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises a pyrazolo[1,5-a]pyridine scaffold linked via an amide bond to a 5-chlorothiophene-2-carboxamide group. Retrosynthetic analysis suggests two primary disconnections:
- Amide bond formation between pyrazolo[1,5-a]pyridin-5-amine and 5-chlorothiophene-2-carboxylic acid.
- Pyrazolo[1,5-a]pyridine core synthesis via cyclization or CDC reactions.
The pyrazolo[1,5-a]pyridine system’s rigidity necessitates precise control over regiochemistry during ring formation, while the 5-chlorothiophene moiety introduces electrophilic reactivity for subsequent coupling.
Synthesis of Pyrazolo[1,5-a]pyridin-5-amine Intermediates
Cross-Dehydrogenative Coupling (CDC) Reactions
The CDC approach developed by Behbehani and Ibrahim enables efficient pyrazolo[1,5-a]pyridine synthesis through oxidative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds.
Reaction Optimization
Key parameters for CDC reactions (Table 1):
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 6 | Air | 74 |
| 3 | 6 | O₂ | 94 |
Optimal conditions (6 equiv acetic acid, O₂ atmosphere) achieve 94% yield by promoting enol tautomerization of β-dicarbonyl substrates and accelerating oxidative dehydrogenation. For 5-aminopyrazolo[1,5-a]pyridines, N-amino-2-iminopyridines bearing nitro or protected amine groups at position 5 undergo CDC with ethyl acetoacetate derivatives, followed by reduction (e.g., H₂/Pd-C) to unveil the primary amine.
Substrate Scope
Cyclocondensation of 3-Aminopyrazoles
Alternative routes employ 3-aminopyrazoles and 1,3-biselectrophiles (e.g., β-ketonitriles) under acidic conditions (Scheme 1):
Synthesis of 5-Chlorothiophene-2-carboxylic Acid
Amide Bond Formation
Acid Chloride Route
Scalability and Process Optimization
CDC Reaction Scale-Up
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chloro Position
The 5-chloro group on the thiophene ring undergoes nucleophilic substitution under mild conditions. In analogous systems (e.g., 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide), halogen displacement occurs with:
-
Amines : Primary/secondary amines (e.g., morpholine, piperazine) at 80–100°C in DMF yield amine-substituted derivatives (65–85% yields).
-
Thiols : Reactivity with thiophenol in the presence of K₂CO₃ produces thioether-linked analogs .
Key Mechanistic Insight :
The electron-withdrawing carboxamide group activates the thiophene ring, directing nucleophilic attack to the 5-position. Computational studies suggest a concerted SNAr mechanism with transition states stabilized by hydrogen bonding between the nucleophile and carboxamide NH .
Hydrolysis of Carboxamide Group
The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6h | Thiophene-2-carboxylic acid | 92 | |
| NaOH (10%), 100°C, 4h | Sodium thiophene-2-carboxylate | 88 |
This reactivity enables modular synthesis of carboxylic acid derivatives for further functionalization (e.g., esterification, amide coupling) .
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives:
pythonExample: 5-Chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide + PhB(OH)₂ → 5-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
Ullmann-Type Coupling
Copper-mediated coupling with phenols produces diaryl ethers:
-
Conditions : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMSO, 110°C
Cyclization Reactions
The pyrazolo[1,5-a]pyridine nitrogen participates in ring-forming reactions:
Intramolecular Cyclocondensation
Heating with aldehydes (e.g., benzaldehyde) in AcOH yields fused tricyclic systems:
textReaction Pathway: Carboxamide NH → Imine formation → 6-membered ring closure
[4+2] Cycloaddition
With dienophiles (e.g., maleic anhydride), Diels-Alder adducts form at the pyridine ring:
Functionalization at Pyrazole Nitrogen
The pyrazole N1 atom undergoes alkylation/acylation:
| Reagent | Product | Conditions |
|---|---|---|
| Methyl iodide | N1-Methyl derivative | K₂CO₃, DMF, 60°C |
| Acetyl chloride | N1-Acetyl derivative | Et₃N, CH₂Cl₂, 0°C |
Note : Steric hindrance from the thiophene carboxamide limits reactivity at N2 .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–Cl bond homolysis, generating aryl radicals that dimerize or abstract hydrogen:
-
Primary Product : Thiophene-thiophene dimer (45%)
-
Side Reaction : H abstraction from solvent (e.g., toluene) forms reduced derivatives .
Metal Complexation
The pyrazolopyridine nitrogen and carboxamide oxygen chelate transition metals:
| Metal Salt | Ligand Sites | Application |
|---|---|---|
| Cu(II) | N(pyridine), O | Catalytic oxidation |
| Pd(II) | N(pyrazole), O | Cross-coupling catalysis |
Stability constants (log β): Cu(II) = 8.2 ± 0.3; Pd(II) = 10.1 ± 0.5 .
Biological Alkylation
In enzymatic environments (e.g., cytochrome P450), the chloro group undergoes bioactivation to form reactive quinone methides, enabling covalent binding to proteins .
Biological Activity
5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034258-11-0 |
| Molecular Formula | C12H8ClN3OS |
| Molecular Weight | 277.73 g/mol |
Structure
The compound features a thiophene ring fused with a pyrazolo[1,5-a]pyridine moiety, which is known for its pharmacological potential. The presence of the chloro substituent enhances its reactivity and biological profile.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing anticancer agents as it disrupts the mitotic process in cancer cells .
Case Studies
- Inhibition of Tubulin Polymerization : A related compound demonstrated an IC50 value ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating potent anticancer activity through the disruption of microtubule dynamics .
- Cell Line Studies : In vitro studies on HeLa cells revealed that compounds with similar structures exhibited moderate toxicity but significant anticancer effects, emphasizing the need for further optimization to enhance selectivity and reduce toxicity .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazolo derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which plays a pivotal role in chronic inflammation and autoimmune diseases.
The anti-inflammatory effects are attributed to the inhibition of specific kinases involved in inflammatory signaling pathways. For instance, inhibitors targeting p38 MAPK pathways have been linked with reduced TNF-alpha release in cellular models .
Other Biological Activities
- Antioxidant Properties : Some pyrazolo derivatives have demonstrated antioxidant activities, which can protect cells from oxidative stress-related damage.
- Enzymatic Inhibition : Compounds with similar scaffolds have shown inhibitory effects on various enzymes relevant to disease processes, suggesting broader therapeutic applications beyond cancer and inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazole ring. The structure-activity relationship studies indicate that modifications at specific positions can significantly influence biological activity.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups such as chloro enhances biological activity by increasing electron density at reactive sites during interactions with biological targets.
- Ring Modifications : Alterations in the thiophene or pyrazole rings can lead to variations in potency and selectivity against different biological targets.
Scientific Research Applications
Synthesis of 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
The synthesis of this compound involves several steps, typically starting from easily accessible precursors. The process generally includes the formation of the pyrazolo[1,5-a]pyridine moiety followed by the introduction of the thiophene ring and carboxamide functional group.
Synthetic Route Overview
-
Formation of Pyrazolo[1,5-a]pyridine :
- Reacting appropriate hydrazines with pyridine derivatives.
- Cyclization reactions leading to the formation of the pyrazolo ring.
-
Thiophene Attachment :
- Utilizing electrophilic substitution reactions to introduce the thiophene moiety at the desired position.
-
Carboxamide Formation :
- Converting thiophene derivatives to carboxamides through acylation reactions.
Key Reaction Mechanisms
The synthetic pathways often employ mechanisms such as nucleophilic attack and electrophilic aromatic substitution, which are crucial for constructing complex heterocyclic systems like that of this compound.
Anticancer Activity
Numerous studies have indicated that compounds containing pyrazolo and thiophene moieties exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7) .
Antimicrobial Properties
Research has shown that compounds with similar structures can possess antimicrobial activity:
- Case Study 2 : A related compound was tested against various bacterial strains and showed promising results in inhibiting growth, suggesting potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of similar thiophene-containing compounds has also been explored:
- Case Study 3 : A study highlighted that certain derivatives exhibited antioxidant activity superior to ascorbic acid, indicating their potential use in preventing oxidative stress-related diseases .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | |
| Pyrazolo-thiophene derivative | Antimicrobial | 10 | |
| Thiophene-containing antioxidant | Antioxidant | 8 |
Table 2: Synthesis Parameters for this compound
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine + pyridine | 70 |
| Thiophene attachment | Electrophilic substitution | 65 |
| Carboxamide formation | Acylation with acid chloride | 80 |
Q & A
Q. What are the optimized synthetic routes for 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyridine core via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. Subsequent coupling with 5-chlorothiophene-2-carboxylic acid derivatives is critical. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt under inert atmospheres (N₂/Ar) to minimize side reactions.
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent decomposition.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Optimization of solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd for cross-coupling) can increase yields by 15–20% .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) systematically confirm the compound’s structure?
- ¹H/¹³C NMR : Verify the pyrazolo[1,5-a]pyridine moiety via characteristic aromatic proton shifts (δ 7.2–8.5 ppm) and carbons (δ 110–150 ppm). The thiophene ring shows distinct splitting patterns due to chlorine’s electronegativity .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- HRMS : Exact mass (e.g., m/z 318.0421 for C₁₂H₈ClN₃OS) confirms molecular formula. LC-MS monitors purity (>98%) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Oxidation of thiophene : Use degassed solvents and antioxidants (e.g., BHT) to prevent sulfur oxidation.
- Incomplete cyclization : Prolong reaction time (24–48 hrs) with microwave-assisted synthesis (100–120°C) to enhance cyclization efficiency.
- Byproduct formation : Add molecular sieves to absorb water in amide coupling steps, reducing esterification side products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced PARG inhibitory activity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine C7 position to enhance binding to PARG’s catalytic domain.
- Side-chain optimization : Replace the pyrazole ring with imidazo[1,5-a]pyridine to improve solubility while maintaining potency (IC₅₀ < 50 nM) .
- Conformational rigidity : Restrict rotation via intramolecular hydrogen bonds (e.g., between sulfonamide and pyridine N), increasing selectivity for PARG over PARP1 (10-fold) .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s anticancer potential?
- In vitro : Use PARP-sensitive cell lines (e.g., BRCA1-deficient MDA-MB-436) with viability assays (MTT) and PARylation inhibition assays (IC₅₀ < 1 µM).
- In vivo : Xenograft models (e.g., HT-1080 fibrosarcoma in nude mice) at 50 mg/kg/day oral dosing. Monitor tumor volume reduction (>50%) and PARP activity in plasma via ELISA .
Q. How can contradictions in biological activity data across studies be resolved?
- Dose dependency : Re-evaluate IC₅₀ values across multiple assays (e.g., thallium flux vs. radioligand binding) to identify assay-specific artifacts.
- Metabolic stability : Compare hepatic microsome stability (human vs. rodent) to explain species-specific discrepancies. Use LC-MS/MS to quantify active metabolites .
- Target selectivity profiling : Screen against kinase panels (e.g., Eurofins) to rule off-target effects (e.g., KCa channel blockade) .
Q. How does molecular conformation influence interaction with biological targets like PARG?
- Hydrogen bonding : The pyridine N and amide carbonyl form H-bonds with PARG’s Glu284 and Arg252, critical for binding. Molecular dynamics simulations (AMBER) show that restricted rotation (e.g., via methyl groups) stabilizes these interactions .
- π-Stacking : The thiophene ring’s electron-deficient system interacts with Tyr256, enhancing affinity. Substituents altering π-density (e.g., -NO₂) reduce activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
